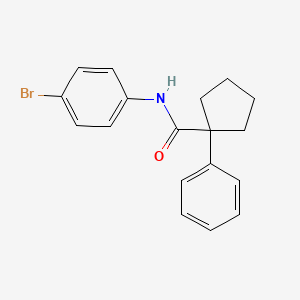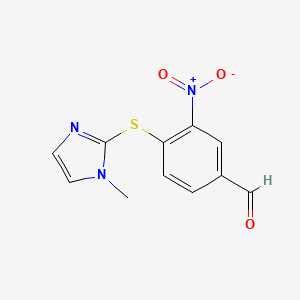
4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C10H11N3S and a CAS Number of 133303-54-5 .
Molecular Structure Analysis
The molecular structure of “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” is represented by the linear formula C10H11N3S .Physical And Chemical Properties Analysis
The compound “4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenylamine” has a molecular weight of 205.28 . It is a powder with a melting point of 97-98 degrees Celsius .Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde involves the inhibition of specific enzymes and proteins in cells. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques by binding to specific proteins involved in their formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. Additionally, this compound has been shown to exhibit antioxidant properties, which may have implications for the treatment of other diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde in lab experiments are numerous. This compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, its ability to inhibit specific enzymes and proteins makes it a valuable tool for investigating cellular processes. However, one limitation of using this compound is its potential toxicity, particularly in high concentrations. Careful consideration must be given to the dosage and exposure time in experiments to ensure safety.
Direcciones Futuras
There are numerous future directions for research involving 4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde. One potential area of interest is in the development of new cancer treatments. This compound has shown promise in inhibiting the growth of cancer cells, and further research may lead to the development of new therapies. Additionally, this compound may have applications in the treatment of other neurodegenerative diseases such as Parkinson's disease. Future research may also investigate the potential of this compound as a diagnostic tool for specific diseases.
Métodos De Síntesis
The synthesis method of 4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde involves the reaction of 2-mercapto-1-methylimidazole with 3-nitrobenzaldehyde in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification using techniques such as column chromatography.
Aplicaciones Científicas De Investigación
The potential applications of 4-(1-Methyl-1H-imidazol-2-ylsulfanyl)-3-nitro-benzaldehyde in scientific research are vast. One of the primary areas of interest is in the field of medicinal chemistry. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid beta plaques in the brain.
Safety and Hazards
Propiedades
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanyl-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-13-5-4-12-11(13)18-10-3-2-8(7-15)6-9(10)14(16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVCBPJISXKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

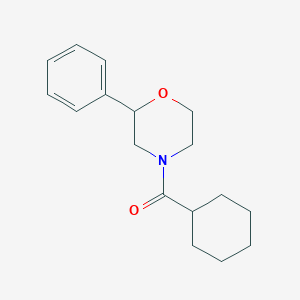
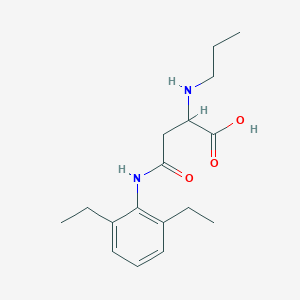
![2-(Furan-2-yl)-1-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2979587.png)
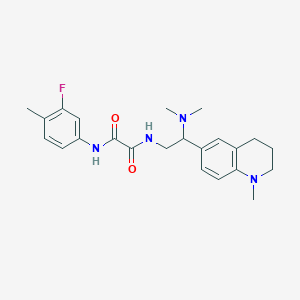
![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)
![N-(4-ethylphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979593.png)
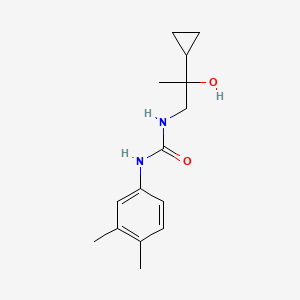
![6-methyl-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2979597.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2979598.png)
![N-(1-cyanocyclopentyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B2979600.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2979601.png)
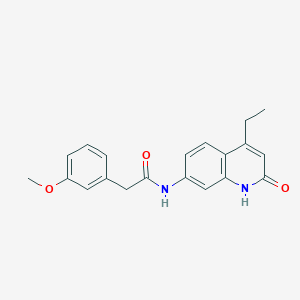
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2979603.png)
